molecular formula C11H15Br2N B1594513 N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine CAS No. 24468-88-0

N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine

Cat. No.: B1594513
CAS No.: 24468-88-0
M. Wt: 321.05 g/mol
InChI Key: NOCFCCNGOFVBDJ-UHFFFAOYSA-N
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Description

N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine is an organic compound with the molecular formula C11H15Br2N It is characterized by the presence of two bromine atoms and a benzyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine typically involves the bromination of N-benzyl-N-(2-hydroxyethyl)ethanamine. The reaction proceeds as follows:

    Starting Material: N-benzyl-N-(2-hydroxyethyl)ethanamine.

    Reagent: Bromine (Br2).

    Solvent: Dichloromethane (CH2Cl2).

    Reaction Conditions: The reaction is carried out at room temperature with continuous stirring until the bromination is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (S-).

    Elimination: The compound can undergo elimination reactions to form alkenes.

    Oxidation: The ethanamine moiety can be oxidized to form corresponding amides or nitriles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Nucleophilic Substitution: N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine.

    Elimination: N-benzyl-2-ethylideneethanamine.

    Oxidation: N-benzyl-2-bromo-N-(2-bromoethyl)acetamide.

Scientific Research Applications

N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine involves its interaction with nucleophilic sites in biological molecules. The bromine atoms act as leaving groups, facilitating the formation of covalent bonds with nucleophiles. This interaction can inhibit enzyme activity or alter the function of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine: Similar structure but with chlorine atoms instead of bromine.

    N-benzyl-2-iodo-N-(2-iodoethyl)ethanamine: Similar structure but with iodine atoms instead of bromine.

    N-benzyl-2-fluoro-N-(2-fluoroethyl)ethanamine: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br2N/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCFCCNGOFVBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCBr)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179229
Record name Benzenemethanamine, N,N-bis(2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24468-88-0
Record name Benzenemethanamine, N,N-bis(2-bromoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024468880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N,N-bis(2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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